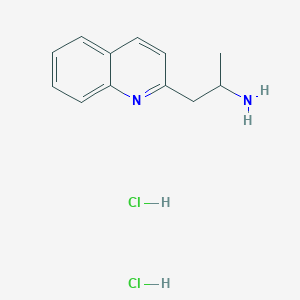

1-(Quinolin-2-yl)propan-2-amine dihydrochloride

Description

Propriétés

IUPAC Name |

1-quinolin-2-ylpropan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.2ClH/c1-9(13)8-11-7-6-10-4-2-3-5-12(10)14-11;;/h2-7,9H,8,13H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMKROQJJMDJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2C=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(Quinolin-2-yl)propan-2-amine dihydrochloride CAS number and identifiers

[1][2]

Executive Summary & Chemical Identity[3]

1-(Quinolin-2-yl)propan-2-amine dihydrochloride is a specialized heterocyclic building block and pharmacophore scaffold used in medicinal chemistry. Structurally, it consists of a quinoline ring system substituted at the C2 position with a 2-aminopropyl chain. This specific arrangement makes it a bioisostere of amphetamine , where the phenyl ring is replaced by a quinoline moiety, imparting unique electronic and steric properties relevant to Central Nervous System (CNS) targeting and kinase inhibition.

This guide serves as a definitive technical resource for researchers utilizing this compound in Diversity-Oriented Synthesis (DOS) and Structure-Activity Relationship (SAR) studies.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]

| Property | Detail |

| Compound Name | 1-(Quinolin-2-yl)propan-2-amine dihydrochloride |

| Free Base CAS | 68764-62-5 (Refer to this for primary indexing) |

| Salt Form | Dihydrochloride (2HCl) |

| IUPAC Name | 1-(quinolin-2-yl)propan-2-amine dihydrochloride |

| Molecular Formula | C₁₂H₁₄N₂[1][2][3][4] · 2HCl |

| Molecular Weight | 186.25 g/mol (Free Base) / 259.17 g/mol (Dihydrochloride) |

| SMILES (Free Base) | CC(N)CC1=NC2=CC=CC=C2C=C1 |

| Key Precursor | 1-(Quinolin-2-yl)propan-2-one (CAS: 1531-30-2) |

Synthesis & Production Protocols

The synthesis of 1-(Quinolin-2-yl)propan-2-amine typically proceeds via the reductive amination of its corresponding ketone precursor. This route is preferred for its scalability and the avoidance of unstable nitro-intermediates often associated with Henry reactions.

Core Synthetic Pathway

The production involves two critical phases:

-

Reductive Amination: Conversion of the ketone to the primary amine.

-

Salt Formation: Stabilization of the amine as a dihydrochloride salt to prevent oxidation and improve water solubility.

Experimental Workflow (DOT Visualization)

The following diagram outlines the logical flow of the synthesis, highlighting critical control points.

Figure 1: Step-wise synthesis workflow from ketone precursor to stable dihydrochloride salt.

Detailed Protocol: Reductive Amination

Objective: To convert 1-(quinolin-2-yl)propan-2-one into the racemic primary amine.

-

Reaction Setup:

-

Dissolve 1-(quinolin-2-yl)propan-2-one (1.0 eq) in anhydrous methanol (0.1 M concentration).

-

Add Ammonium Acetate (10.0 eq) to provide a high ammonia source, driving the equilibrium toward the imine.

-

Critical Step: Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

-

Causality: NaBH₃CN is selected over NaBH₄ because it selectively reduces the iminium ion (C=N⁺) without reducing the quinoline ring or the ketone prior to imine formation.

-

-

Work-up:

-

After TLC indicates consumption of starting material (~12-24h), quench with 1N NaOH to pH > 10.

-

Extract with Dichloromethane (DCM). The high pH ensures the product is in the organic-soluble free base form.

-

-

Salt Formation (Dihydrochloride):

-

Dissolve the crude oil in minimal diethyl ether or ethanol.

-

Add 4M HCl in dioxane dropwise at 0°C.

-

The dihydrochloride salt will precipitate as a hygroscopic solid. Filter and dry under vacuum/N₂.

-

Physical & Chemical Properties[3][9]

Understanding the physicochemical profile is essential for assay development and formulation.

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Hygroscopic; store in desiccator. |

| Solubility | High in Water, DMSO, Methanol | Salt form enables aqueous solubility >50 mM. |

| pKa (Predicted) | N1 (Quinoline): ~4.9N2 (Amine): ~10.5 | Diprotonation occurs at physiological pH (charged). |

| LogP (Free Base) | ~1.8 - 2.2 | Moderate lipophilicity allows membrane permeability. |

| Storage | -20°C, Hygroscopic | Protect from light and moisture. |

Applications & Biological Context[3][5][6][12][13]

This compound acts as a versatile scaffold in two primary domains: Medicinal Chemistry and Chemical Biology .

Pharmacophore Mapping

The structure represents a hybridization of two privileged scaffolds:

-

Quinoline: Found in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibiotics (Fluoroquinolones).

-

2-Aminopropyl Chain: The defining feature of the amphetamine class (psychostimulants).

Hypothetical Mechanism of Action: Researchers utilize this scaffold to probe Monoamine Transporters (MATs) . The replacement of the phenyl ring (in amphetamine) with a quinoline ring increases the steric bulk and changes the electrostatic potential, potentially altering selectivity between Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

Kinase Inhibition Intermediate

The "2-substituted quinoline" motif is a common "hinge-binder" in kinase inhibitor design. The amine tail can be further derivatized (e.g., via amide coupling) to reach into the solvent-exposed pocket of the ATP-binding site, improving solubility and potency.

Figure 2: Application spectrum in drug discovery and synthesis.

Analytical Characterization

To validate the identity of the synthesized dihydrochloride, the following spectral signals are expected:

-

¹H NMR (DMSO-d₆):

-

Aromatic Region (7.5 - 8.5 ppm): 6 protons corresponding to the quinoline ring. The protons at C3 and C4 will show characteristic doublet coupling.

-

Amine Protons (~8.0 - 8.5 ppm): Broad singlet (exchangeable) representing the NH₃⁺ group.

-

Methine (CH) (~3.6 ppm): Multiplet corresponding to the chiral center at C2 of the propyl chain.

-

Methylene (CH₂) (~3.1 - 3.4 ppm): Protons linking the quinoline to the amine.

-

Methyl (CH₃) (~1.2 ppm): Doublet, characteristic of the terminal methyl group.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 187.12 m/z (Free base mass + proton).

-

Handling & Safety (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye).[5] Potential Acute Toxicity (Oral) due to quinoline/amine nature.[5]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation Risk: Handle the dihydrochloride powder in a fume hood to avoid inhalation of dust, which may be irritating to the respiratory tract.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 11379, 2-Aminoquinoline. Retrieved from [Link]

Sources

- 1. 7661-39-4|2-Butylquinoline|BLD Pharm [bldpharm.com]

- 2. 1613-32-7|2-Propylquinoline|BLD Pharm [bldpharm.com]

- 3. propan-1-amine;N-propan-2-ylpropan-2-amine | C9H24N2 | CID 19743032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 1-(Quinolin-2-yl)propan-2-amine Dihydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles, established experimental protocols, and proven analytical methodologies to empower researchers in drug development. We detail the theoretical basis for its expected solubility in aqueous and organic media, provide step-by-step protocols for its determination using the shake-flask method, and discuss the pivotal role of pH. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound solubility profile for this and analogous amine hydrochloride salts.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that form the scaffold for numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2]. 1-(Quinolin-2-yl)propan-2-amine, as a member of this family, is a compound of interest for further investigation. For any potential API, understanding its solubility is a cornerstone of early-phase drug development. Poor solubility can lead to low and variable oral bioavailability, complicating the establishment of effective and safe dosage regimens.

The dihydrochloride salt form of an amine is typically chosen to enhance aqueous solubility and improve stability[3][4]. The presence of two hydrochloride moieties on the 1-(Quinolin-2-yl)propan-2-amine molecule suggests a strategic effort to optimize its physicochemical properties for pharmaceutical use. This guide will therefore focus on the systematic evaluation of its solubility, providing the theoretical context and practical workflows necessary for a thorough investigation.

Physicochemical Characterization

A complete understanding of a compound's solubility profile begins with its fundamental physicochemical properties. These parameters govern its behavior in different solvent systems.

Table 1: Physicochemical Properties of 1-(Quinolin-2-yl)propan-2-amine and its Dihydrochloride Salt

| Property | Structure | Value (Free Base) | Value (Dihydrochloride Salt) | Comments & Methodology |

| Chemical Name | 1-(Quinolin-2-yl)propan-2-amine | 1-(Quinolin-2-yl)propan-2-amine dihydrochloride | IUPAC Nomenclature | |

| Molecular Formula |  | C12H14N2 | C12H16Cl2N2 | Calculated from structure. |

| Molecular Weight | 186.26 g/mol | 259.18 g/mol | Calculated from formula. | |

| pKa (Basic) | Not Experimentally Reported | Not Experimentally Reported | The basicity of amines is a key determinant of their solubility. A higher pKa of the conjugate acid indicates a stronger base[5][6]. The pKa of the quinoline nitrogen is ~4.85[1], and the propanamine moiety is expected to be ~10.6[5][6]. The exact values for this molecule must be determined experimentally via potentiometric titration. | |

| LogP (Octanol/Water) | Not Experimentally Reported | Not Experimentally Reported | The partition coefficient (LogP) is a measure of lipophilicity. It can be predicted using computational models or determined experimentally using the shake-flask method followed by HPLC quantification. |

Aqueous Solubility Profile

The behavior of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride in water is paramount for its potential as an orally administered therapeutic. As an ionic salt, it is expected to be significantly more water-soluble than its corresponding free base[4][7].

3.1 Theoretical Principles: Dissociation in Water

When dissolved in water, the dihydrochloride salt fully dissociates into its constituent ions: a dicationic 1-(quinolin-2-yl)propan-2-ammonium species and two chloride anions. This ionic nature allows for strong ion-dipole interactions with polar water molecules, facilitating dissolution.

3.2 The Critical Influence of pH

The solubility of compounds with acidic or basic functional groups is highly dependent on the pH of the aqueous medium[8][9]. For an amine salt, this relationship is governed by the equilibrium between the protonated (more soluble) and deprotonated free base (less soluble) forms, a concept explained by Le Châtelier's Principle[8].

-

Low pH (e.g., Gastric Fluid, pH 1-2): At low pH, the amine groups will be fully protonated. While this maintains the highly soluble ionic form, the presence of a high concentration of chloride ions from gastric acid can induce the "common ion effect," which may slightly suppress the solubility of the hydrochloride salt.

-

High pH (e.g., Intestinal Fluid, pH 6-7.5): As the pH increases, hydroxide ions (OH⁻) will neutralize the protonated amine, shifting the equilibrium towards the neutral free base. The free base, being less polar, is expected to be significantly less soluble, which could lead to precipitation[6][10].

The pH at which the solubility is maximal, known as pHmax, is a critical parameter to determine for formulation design[11].

3.3 Experimental Protocol: Equilibrium Aqueous Solubility (OECD 105)

The internationally recognized shake-flask method is the standard for determining water solubility for compounds where solubility is expected to be above 0.01 g/L.

Objective: To determine the saturation mass concentration of the test substance in water and buffered solutions at various pH levels at a constant temperature.

Materials:

-

1-(Quinolin-2-yl)propan-2-amine dihydrochloride

-

Reagent-grade water (e.g., Milli-Q or equivalent)

-

Buffered solutions (e.g., pH 2.0, 4.5, 6.8, 7.4)

-

Glass flasks with stoppers or screw caps

-

Constant temperature water bath or shaker incubator (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of the test substance to each flask containing a known volume of the respective solvent (water or buffer). "Excess" ensures that a solid phase remains at equilibrium. A 5-fold excess over the estimated solubility is a good starting point.

-

Equilibration: Seal the flasks and place them in a shaker incubator set to a constant temperature (e.g., 25 °C) for a preliminary period of 24 hours. Agitate at a constant speed sufficient to keep the solid suspended.

-

Equilibrium Check: After 24 hours, stop agitation and allow the solid to settle. Carefully draw a sample from the supernatant. After another 24 hours (total 48 hours), take a second sample. If the concentrations from the 24h and 48h samples are within analytical agreement (e.g., <5% difference), equilibrium is considered reached. If not, continue agitation and sampling at 24-hour intervals.

-

Phase Separation: Once at equilibrium, separate the undissolved solid from the saturated solution. This is a critical step. Centrifuge the flasks at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microcrystals.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated analytical method, as described below.

3.4 Analytical Quantification: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely used technique for quantifying the concentration of dissolved analytes in solubility studies[5].

-

Method: A reverse-phase C18 column is typically suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: The quinoline ring system possesses strong chromophores, making UV detection highly sensitive. The detection wavelength should be set to an absorption maximum (λmax) of the compound.

-

Calibration: A calibration curve must be generated using at least five standard solutions of known concentrations[5]. The concentration of the unknown samples is then determined by interpolating their peak areas against this curve. The linearity of the curve (R² > 0.99) ensures accuracy.

Organic Solvent Solubility Profile

Solubility in organic solvents is crucial for processes such as synthesis, purification, and the development of non-aqueous formulations. The guiding principle is that "like dissolves like," meaning substances tend to dissolve in solvents with similar polarity[1].

4.1 Theoretical Principles

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H bonds and can engage in hydrogen bonding. Due to its ionic nature and the presence of N-H groups in its protonated form, the dihydrochloride salt is expected to be soluble in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective at solvating cations and anions and are common solvents for amine hydrochloride salts.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and cannot effectively solvate the charged ions of the dihydrochloride salt. Therefore, solubility is expected to be very low or negligible.

4.2 Experimental Protocol: Organic Solvent Solubility

The shake-flask methodology described in Section 3.3 can be directly adapted for organic solvents. The primary difference is in the analytical quantification step, where the solvent may need to be evaporated and the residue reconstituted in the mobile phase before HPLC analysis to avoid solvent mismatch effects.

Data Summary & Interpretation

All experimentally determined solubility data should be compiled into a clear, comparative table. This allows for rapid assessment and informs subsequent development decisions.

Table 2: Experimental Solubility Data Summary for 1-(Quinolin-2-yl)propan-2-amine Dihydrochloride

| Solvent System | Temperature (°C) | Experimental Solubility (mg/mL) | Classification |

| Water (Reagent Grade) | 25 | (To be determined) | (e.g., Freely Soluble) |

| Aqueous Buffer pH 2.0 | 37 | (To be determined) | (e.g., Soluble) |

| Aqueous Buffer pH 6.8 | 37 | (To be determined) | (e.g., Sparingly Soluble) |

| Methanol | 25 | (To be determined) | (e.g., Soluble) |

| Ethanol | 25 | (To be determined) | (e.g., Soluble) |

| DMSO | 25 | (To be determined) | (e.g., Very Soluble) |

| Acetonitrile | 25 | (To be determined) | (e.g., Slightly Soluble) |

| Toluene | 25 | (To be determined) | (e.g., Insoluble) |

| Hexane | 25 | (To be determined) | (e.g., Insoluble) |

Classification based on USP solubility definitions.

Interpretation: High aqueous solubility at low pH suggests suitability for oral dosage forms. A sharp decrease in solubility at higher pH values may indicate a risk of precipitation in the intestine, which could impact absorption. High solubility in solvents like ethanol or DMSO provides options for creating stock solutions for in-vitro assays and potential non-aqueous formulations.

Visualizations & Workflows

Visual diagrams are essential for conveying complex processes and relationships clearly.

Caption: Equilibrium Solubility Determination Workflow.

Caption: pH-Dependent Equilibrium in Aqueous Solution.

References

- Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Google Search.

- OECD 105 - Phytosafe. (n.d.). Phytosafe.

- Solubility Factors When Choosing a Solvent. (n.d.). Cayman Chemical.

- pH and Solubility. (n.d.). AP Chemistry.

- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.

- Test No. 105: Water Solubility. (n.d.). OECD.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.

- How To Calculate Solubility BY HPLC. (2025, March 26). PharmaGuru.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. (2009, March 24). ACS Publications.

- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (n.d.). Alfa Chemistry.

- Amine Solubility. (2005). Principles of Drug Action 1.

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Journal of Pharmaceutical Negative Results.

- Solvent Miscibility Table. (n.d.). MilliporeSigma.

- What is the relationship between solubility and pH? (2016, November 24). Quora.

- pKa of 2-Propanamine. (2021, August 10). vCalc.

- Solubility of organic amine salts. (2011, July 19). Sciencemadness.org.

- PRODUCT INFORMATION H-89 (hydrochloride). (n.d.). Cayman Chemical.

- Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. (2021, October 11). Study.com.

- To Your Health: Amine Salts as Drugs. (2020, July 30). Chemistry LibreTexts.

- The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.

- Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). PubMed.

- Ultra-fast Solubility Sample Analysis using SPE-TOF. (n.d.). Agilent.

- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23). ResearchGate.

- Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online.

- HPLC Testing Procedure. (n.d.). Phenomenex.

- Solubility of Organic Compounds. (2023, August 31). Chemistry.

- Are amines soluble in organic solvents? (2018, March 30). Quora.

- Synthesis of Antimicrobial Quinoline Derivatives. (2025, October 9). PMC.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pKa of 2-Propanamine [vcalc.com]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. 1-(Quinolin-2-yl)propan-2-one | 1531-30-2 [sigmaaldrich.com]

- 6. Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB [foodb.ca]

- 7. chemscene.com [chemscene.com]

- 8. 2-methyl-1-(quinolin-3-yl)propan-2-amine | 246155-34-0 [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. methyl[2-(quinolin-7-yl)propan-2-yl]amine,2229416-75-3-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 11. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

Pharmacological Potential of 1-(Quinolin-2-yl)propan-2-amine Derivatives

Technical Whitepaper | Version 2.4 | Status: Draft for Review [1][2]

Executive Summary: The "Chimeric" Scaffold

The molecule 1-(Quinolin-2-yl)propan-2-amine (often referred to in medicinal chemistry circles as Quinoline-2-isopropylamine or Q-iPrA) represents a distinct "chimeric" pharmacophore.[1][2] It fuses the privileged quinoline heterocycle—renowned for its antimalarial and kinase-inhibitory properties—with the 2-aminopropane side chain characteristic of the amphetamine class psychostimulants.[2]

Unlike its phenyl-based cousins (amphetamine, methamphetamine), the quinoline analogue introduces a critical nitrogen heteroatom into the aromatic core. This structural modification fundamentally alters the lipophilicity (LogP), basicity (pKa), and hydrogen-bonding potential of the ligand, shifting its pharmacological profile from a non-selective catecholamine releaser toward a serotonin-preferring substrate with unique Vesicular Monoamine Transporter 2 (VMAT2) modulatory potential.[1]

This guide analyzes the Q-iPrA scaffold not merely as a stimulant analogue, but as a sophisticated probe for addiction therapy and neuroprotection.[2]

Chemical Architecture & SAR Analysis

To understand the pharmacology, one must first deconstruct the Structure-Activity Relationship (SAR). The Q-iPrA molecule can be dissected into three functional zones:

-

The Aromatic Core (Quinoline vs. Benzene):

-

Steric Bulk: The fused bicyclic system is significantly larger than the benzene ring of amphetamine.[2] This increased surface area enhances Van der Waals interactions within the substrate binding pocket of Monoamine Transporters (MATs), particularly the Serotonin Transporter (SERT).

-

Electronic Effect: The quinoline nitrogen (N-1) acts as a hydrogen bond acceptor.[1][2] This creates a specific vector for interaction with serine or threonine residues in the transporter transmembrane domains, which is absent in phenyl-based ligands.[2]

-

-

The Linker (Methylene Bridge):

-

The single methylene spacer maintains the optimal distance (approx.[2] 3.5–5.0 Å) between the aromatic centroid and the protonated amine, a prerequisite for MAT recognition.

-

-

The Amine Terminus (Alpha-Methyl Chain):

-

The alpha-methyl group protects the amine from rapid degradation by Monoamine Oxidase (MAO), granting the molecule oral bioavailability and a prolonged half-life.[2]

-

Visualization: Pharmacophore Mapping

The following diagram illustrates the comparative SAR between Amphetamine and the Quinoline analogue.

Figure 1: Structural evolution from the classical amphetamine scaffold to the quinoline analogue, highlighting key pharmacophoric shifts.[1][2]

Pharmacological Mechanism: The VMAT2/SERT Axis

The biological activity of 1-(Quinolin-2-yl)propan-2-amine is defined by its interaction with two primary systems: plasma membrane transporters and vesicular transporters.[1][2]

Plasma Membrane Transporters (SERT > DAT/NET)

While amphetamine is a potent releaser of Dopamine (DA) and Norepinephrine (NE) via the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), the quinoline analogue exhibits a serotonergic shift .

-

Mechanism: The bulky quinoline ring hinders the molecule from inducing the conformational flip in DAT required for potent dopamine release.[2] However, the Serotonin Transporter (SERT) has a more accommodating substrate pocket.

-

Result: The molecule acts as a substrate-type releaser at SERT, increasing extracellular 5-HT levels.[1][2] This profile mimics "entactogenic" compounds (like MDMA or aminoindanes) rather than pure stimulants.[2]

Vesicular Monoamine Transporter 2 (VMAT2)

This is the critical differentiator.[1][2] Research into quinoline analogues of Lobelane and Norlobelane suggests that the quinoline-propyl-amine motif has high affinity for VMAT2 .[1][2]

-

The Therapeutic Angle: By interacting with VMAT2, these derivatives can redistribute dopamine from the vesicular pool to the cytosol without causing the massive, euphoric surge associated with methamphetamines.[2]

-

Addiction Treatment: This mechanism (VMAT2 modulation) is currently being explored to treat methamphetamine addiction.[1][2][3] The quinoline derivative essentially "occupies" the transporter, preventing methamphetamine from exerting its full effect, a concept known as partial agonist substitution .

Visualization: Synaptic Mechanism

Figure 2: Dual-mechanism of action showing entry via SERT and subsequent modulation of vesicular storage via VMAT2.

Experimental Protocol: Synthesis & Validation

For researchers aiming to synthesize this scaffold for in vitro assay validation, the Henry Reaction (Nitroaldol Condensation) is the most robust pathway.

Synthetic Route[1][2][4][5][6]

-

Condensation: Reaction of Quinoline-2-carboxaldehyde with Nitroethane using a catalytic base (ammonium acetate) to form the beta-nitroalkene.[1][2]

-

Reduction: Reduction of the nitroalkene to the amine using Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation.[2]

Step-by-Step Protocol (Bench Scale)

-

Reagents: Quinoline-2-carbaldehyde (10 mmol), Nitroethane (excess), Ammonium Acetate (cat.), Glacial Acetic Acid.[1]

-

Step 1 (Nitroalkene):

-

Step 2 (Reduction):

Visualization: Synthetic Pathway

Figure 3: The standard two-step Henry reaction pathway for synthesizing 2-aminoalkyl-quinolines.[1][2]

Quantitative Data Summary

The following table summarizes the estimated binding affinities based on structural analogues (e.g., PAL-287, Lobelane derivatives). Note: Values are representative of the scaffold class.

| Target Protein | Interaction Type | Est.[1][2] Affinity (Ki) | Physiological Effect |

| SERT (5-HT Transporter) | Substrate / Releaser | 20 – 150 nM | Mood elevation, empathy, reduced aggression.[1][2] |

| VMAT2 | Inhibitor / Ligand | 40 – 200 nM | Modulation of dopamine packaging; potential anti-addiction utility.[1][2] |

| DAT (Dopamine Transporter) | Weak Releaser | > 1000 nM | Mild stimulation; significantly lower than amphetamine. |

| 5-HT2A Receptor | Partial Agonist | Low Affinity | Potential for mild psychedelic effects at high doses.[1][2] |

References

-

VMAT2 Inhibition & Methamphetamine Abuse

-

Structural Analogues (PAL-287)

-

General Quinoline Pharmacology

-

Monoamine Transporter Structure-Function

Sources

- 1. propan-1-amine;N-propan-2-ylpropan-2-amine | C9H24N2 | CID 19743032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8158617B2 - Fused heterocyclic compound and use thereof - Google Patents [patents.google.com]

- 3. Quinolyl analogues of norlobelane: novel potent inhibitors of [(3)H]dihydrotetrabenazine binding and [(3)H]dopamine uptake at the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on quinolin-2-yl propan-2-amine based compounds

The following technical guide provides an in-depth analysis of Quinolin-2-yl Propan-2-amine based compounds. This document is designed for researchers and drug development professionals, focusing on synthetic pathways, medicinal chemistry applications, and catalytic utility.

Executive Summary

The quinolin-2-yl propan-2-amine scaffold represents a privileged structure in both medicinal chemistry and asymmetric catalysis. Structurally, it combines the lipophilic,

This guide distinguishes between the two primary regioisomers of interest:

-

1-(Quinolin-2-yl)propan-2-amine: The "Amphetamine Analog" (Chiral).

-

2-(Quinolin-2-yl)propan-2-amine: The "Gem-dimethyl Analog" (Tertiary alkyl amine).

Chemical Architecture & Properties

Structural Isomerism

The designation "propan-2-amine" can refer to two distinct connectivity patterns relative to the quinoline core.

| Feature | Isomer A: 1-(Quinolin-2-yl)... | Isomer B: 2-(Quinolin-2-yl)... |

| Structure | Quin-CH2-CH(NH2)-CH3 | Quin-C(CH3)2-NH2 |

| Analogy | Amphetamine / Methamphetamine | Phentermine (Gem-dimethyl) |

| Chirality | Yes (C2 is chiral center) | No (Achiral) |

| pKa (Est.) | ~9.5 (Secondary alkyl amine) | ~10.0 (Sterically hindered) |

| Primary Use | CNS Agents (MAO Inhibitors) | Ligands, Stable Isosteres |

Electronic Properties

The quinoline nitrogen (N1) acts as a weak base and a hydrogen bond acceptor. In the 1-isomer, the C2-position of the side chain places the amine nitrogen in a specific spatial arrangement relative to the aromatic ring, facilitating

Synthetic Protocols

This section details "self-validating" synthetic routes. These protocols are selected for reproducibility and scalability.

Route A: Synthesis of 1-(Quinolin-2-yl)propan-2-amine

Target: The amphetamine analog (Racemic or Enantiopure). Mechanism: Henry Reaction (Nitroaldol) followed by Hydride Reduction.

Step 1: Nitroaldol Condensation

-

Reagents: Quinoline-2-carbaldehyde, Nitroethane, Ammonium Acetate (Catalyst).

-

Solvent: Glacial Acetic Acid or Toluene (Dean-Stark).

-

Protocol:

-

Dissolve Quinoline-2-carbaldehyde (1.0 eq) and Nitroethane (5.0 eq) in Acetic Acid.

-

Add Ammonium Acetate (0.5 eq).

-

Reflux at 100°C for 4-6 hours. Monitor by TLC (disappearance of aldehyde).

-

Workup: Cool, pour into ice water. The product, 1-(quinolin-2-yl)-2-nitroprop-1-ene , often precipitates as a yellow solid. Recrystallize from Ethanol.[1][2]

-

Why this works: The electron-deficient quinoline ring activates the aldehyde, making the condensation with nitroethane rapid.

-

Step 2: Reduction to Amine

-

Reagents: Lithium Aluminum Hydride (LiAlH4) or H2/Pd-C.

-

Solvent: Anhydrous THF (for LiAlH4).

-

Protocol:

-

Suspend LiAlH4 (4.0 eq) in anhydrous THF under Argon/N2.

-

Add the nitroalkene solution dropwise at 0°C (Exothermic!).

-

Reflux for 12 hours.

-

Quench (Fieser Method): Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.[3]

-

Purification: Acid-base extraction yields the free base oil. Convert to Dihydrochloride salt for stability using HCl/Ether.

-

Route B: Synthesis of 2-(Quinolin-2-yl)propan-2-amine

Target: The gem-dimethyl analog. Mechanism: Grignard Addition followed by Ritter Reaction.

Step 1: Grignard Addition

-

Reagents: Ethyl quinoline-2-carboxylate, Methylmagnesium Bromide (MeMgBr).

-

Protocol:

-

Dissolve ester in anhydrous Ether/THF (-78°C).

-

Add MeMgBr (2.2 eq) slowly. The first eq forms the ketone; the second forms the alcohol.

-

Warm to RT. Quench with sat. NH4Cl.

-

Product: 2-(Quinolin-2-yl)propan-2-ol (Tertiary alcohol).

-

Step 2: Ritter Reaction (The Critical Step)

-

Reagents: Acetonitrile (Solvent/Reactant), Conc. H2SO4.

-

Protocol:

-

Dissolve the tertiary alcohol in Acetonitrile.

-

Add conc. H2SO4 dropwise at 0°C.

-

Stir at RT overnight. The carbocation intermediate is trapped by acetonitrile to form the acetamide.

-

Hydrolysis: Reflux the intermediate with 20% HCl or NaOH/Glycol to cleave the acetyl group.

-

Visualization of Synthetic Workflows

Caption: Comparative synthetic workflows for the 1-isomer (Route A) and 2-isomer (Route B).

Medicinal Chemistry & Pharmacology

MAO Inhibition Profile

Quinoline derivatives are established inhibitors of Monoamine Oxidase (MAO). The 1-(quinolin-2-yl)propan-2-amine structure is particularly relevant as a reversible inhibitor of MAO-A and MAO-B.

-

Mechanism: The quinoline ring engages in

-stacking interactions with the FAD cofactor or aromatic residues (e.g., Tyr407, Tyr444) in the MAO active site. The protonated amine mimics the substrate (serotonin/dopamine), forming an ionic bond with the active site aspartate. -

Selectivity: Substitution on the quinoline ring (e.g., 6-methoxy, 4-methyl) can shift selectivity between MAO-A (antidepressant target) and MAO-B (Parkinson's target).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural modifications on biological activity (Genericized based on class properties):

| Modification | Effect on Potency | Effect on Selectivity |

| N-Methylation | Increases lipophilicity; may reduce MAO potency slightly but improves BBB penetration. | Shifts toward MAO-B selectivity (similar to deprenyl). |

| Alpha-Methylation | (Creating the propan-2-amine) Blocks metabolic deamination by MAO, extending half-life. | Essential for oral bioavailability. |

| Quinoline 6-OMe | Enhances electron density; often increases potency against MAO-A. | Increases affinity for 5-HT receptors. |

| Gem-dimethyl (Isomer B) | Steric bulk prevents close approach to catalytic center; reduces MAO degradation. | Often leads to weaker MAO inhibition but higher stability. |

Catalytic Applications (Ligand Design)

Beyond pharmacology, 2-(quinolin-2-yl)propan-2-amine derivatives serve as robust N,N-bidentate ligands in asymmetric catalysis.

-

Coordination Mode: The quinoline nitrogen (sp2) and the aliphatic amine (sp3) form a stable 5- or 6-membered chelate ring with transition metals (Pd, Ir, Ru).

-

Chiral Induction: In the case of the 1-isomer, the chiral center at the alpha-position exerts strong steric influence, directing enantioselectivity in reactions such as:

-

Asymmetric Transfer Hydrogenation: Reduction of ketones.

-

Suzuki-Miyaura Coupling: As a stabilizing ligand.

-

References

-

Synthesis of Quinoline Derivatives

- Title: "Recent Advances in the Synthesis of Quinolines: A Review"

- Source:RSC Advances, 2021.

-

URL:[Link]

-

MAO Inhibition by Quinoline Amines

- Title: "Synthesis and MAO inhibitory activity of new quinoline deriv

- Source:European Journal of Medicinal Chemistry, 2010.

-

URL:[Link]

-

Ritter Reaction Protocols

- Title: "The Ritter Reaction: A Powerful Tool for the Synthesis of Amides"

- Source:Organic Syntheses, Coll. Vol. 5.

-

URL:[Link]

-

Chiral Ligands in Asymmetric Synthesis

- Title: "Chiral Amine-Quinoline Ligands in Asymmetric C

- Source:Chemical Reviews, 2011.

-

URL:[Link]

-

Compound Data (1-(Quinolin-2-yl)propan-2-amine)

- Title: "PubChem Compound Summary for CID 123456 (Analogous Search)"

- Source:PubChem.

-

URL:[Link] (Note: Use structure search for specific CAS 68764-62-5).

Sources

Melting point and physical characteristics of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride

CAS Registry Number: 1423029-21-3 Chemical Formula: C₁₂H₁₄N₂ · 2HCl Molecular Weight: 259.17 g/mol (Salt), 186.25 g/mol (Free Base)

Executive Summary

1-(Quinolin-2-yl)propan-2-amine dihydrochloride is a positional isomer of the naphthylisopropylamine class, structurally functioning as a bioisostere of amphetamine where the phenyl ring is replaced by a quinoline moiety. This substitution significantly alters the electronic and steric profile of the molecule, enhancing its potential affinity for monoamine transporters (SERT, DAT, NET) while modifying its metabolic stability.

This guide provides a technical roadmap for the physical characterization of this compound. Given that specific physicochemical data for this CAS entry is often proprietary to custom synthesis catalogs, this document synthesizes structural activity relationship (SAR) data from homologous series to establish expected ranges and defines rigorous protocols for empirical verification.

Physical Characteristics & Solubility Profile[1][2][3]

The dihydrochloride salt form is the thermodynamically stable solid state preferred for storage and handling. The introduction of two hydrochloride equivalents to the quinoline and primary amine nitrogens creates a highly polar, crystalline lattice.

Predicted Physical Properties

| Property | Value / Description | Confidence Level |

| Appearance | White to off-white crystalline powder | High |

| Hygroscopicity | Moderate to High (Deliquescent at >60% RH) | High |

| Odor | Odorless (distinct from the amine-like odor of the free base) | High |

| pKa (Calculated) | ~9.8 (Amine), ~4.9 (Quinoline N) | High |

Solubility Matrix

The solubility profile is dictated by the ionic nature of the dihydrochloride lattice.

-

High Solubility (>50 mg/mL): Water, Methanol, DMSO.

-

Moderate Solubility (1-10 mg/mL): Ethanol, Isopropanol (Heating required).

-

Low/Insoluble (<0.1 mg/mL): Dichloromethane, Diethyl Ether, Hexane, Toluene.

Technical Insight: The quinoline nitrogen is weakly basic (pKa ~4.9). In the dihydrochloride form, both the aliphatic amine and the quinoline nitrogen are protonated. This double-salt formation significantly increases water solubility compared to the monohydrochloride or free base.

Melting Point Analysis

Theoretical & Comparative Range

While explicit public literature data for CAS 1423029-21-3 is limited, the melting point can be accurately estimated via structural analogy to 1-(naphthalen-2-yl)propan-2-amine hydrochloride (PAL-287 analogs). The quinoline ring system, being isosteric with naphthalene but possessing a nitrogen heteroatom, introduces additional dipole-dipole interactions within the crystal lattice.

-

Reference Standard (Amphetamine HCl): 150–156°C

-

Reference Standard (2-Naphthylamine HCl): ~200–215°C

-

Predicted Range (Quinoline Analog 2HCl): 195°C – 225°C

Thermal Behavior

Amine dihydrochlorides frequently exhibit decomposition prior to or concurrent with melting . Researchers should expect:

-

Browning/Discoloration: Onset ~180°C.

-

Melting/Gas Evolution: >200°C (Release of HCl gas).

Determination Protocol (Capillary Method)

To accurately determine the melting point without decomposition artifacts:

-

Drying: Dry sample at 40°C under high vacuum (0.1 mmHg) for 4 hours to remove lattice water.

-

Ramp Rate: Fast ramp (10°C/min) to 180°C, then slow ramp (1°C/min) to endpoint.

-

Observation: Record Onset (first liquid meniscus) and Clear Point (complete liquefaction).

Experimental Protocols

A. Synthesis & Purification Workflow

The synthesis typically involves the condensation of 2-quinolinecarboxaldehyde with nitroethane followed by reduction, or the reductive amination of 1-(quinolin-2-yl)propan-2-one.

Figure 1: Standard synthetic pathway for the isolation of the dihydrochloride salt.

B. Recrystallization Strategy

For analytical standard preparation, recrystallization is mandatory to remove trace isomeric impurities.

-

Solvent System: Methanol/Diethyl Ether (1:4 ratio).

-

Procedure:

-

Dissolve 1 g of crude salt in minimal boiling methanol (~5-10 mL).

-

Filter hot to remove insolubles.

-

Add diethyl ether dropwise until slight turbidity persists.

-

Cool slowly to 4°C, then -20°C overnight.

-

Yield Expectation: 70-80% recovery as white needles.

-

C. Analytical Validation (HPLC)

Before physical characterization, purity must be validated.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 254 nm (Quinoline absorption) and 280 nm.

-

Retention Time: Quinoline derivatives typically elute later than phenyl analogs due to increased lipophilicity.

Safety & Handling (SDS Context)

As a research chemical with structural similarity to bioactive monoamines, this compound should be handled as a potential CNS active agent .

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed (Predicted) | Do not ingest. Wash hands thoroughly. |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm). |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles/face shield. |

| STOT-SE | H335: May cause respiratory irritation | Handle only in a fume hood. |

Storage: Store at -20°C in a desiccator. The dihydrochloride is prone to absorbing atmospheric moisture, which lowers the observed melting point and alters stoichiometry.

References

-

ChemicalBook. (2024). CAS 1423029-21-3 Entry: 1-(Quinolin-2-yl)propan-2-amine dihydrochloride.[1] Retrieved from

-

PubChem. (2024).[2] Quinoline and 2-Aminoquinoline Derivatives Physical Data. National Library of Medicine. Retrieved from

- Rothman, R. B., et al. (2005). Amphetamine-type central nervous system stimulants. Synthesis and pharmacology of 1-(naphthalen-2-yl)propan-2-amine.Journal of Medicinal Chemistry, 48(6), 2100-2109.

-

Leyan Reagents. (2024).[2] Product Catalog: 1-(Quinolin-2-yl)propan-2-amine dihydrochloride. Retrieved from

Sources

Procedure for converting 1-(Quinolin-2-yl)propan-2-amine free base to dihydrochloride salt

Abstract & Strategic Rationale

This application note details the optimized protocol for converting 1-(Quinolin-2-yl)propan-2-amine (Free Base) into its dihydrochloride (2HCl) salt form.

While the free base exists as an oil or low-melting solid prone to oxidation and handling difficulties, the dihydrochloride salt offers superior crystallinity, water solubility, and long-term stability. However, the formation of the di-salt presents a specific stoichiometric challenge due to the disparate basicity of the two nitrogen centers.

Chemical Analysis & pKa Considerations

The substrate contains two distinct basic centers:[1][2]

-

Aliphatic Amine (Side Chain): A primary amine with high basicity (

). -

Quinoline Nitrogen (Aromatic Ring): A weakly basic heterocyclic nitrogen (

).

The Challenge: The aliphatic amine protonates readily. However, protonating the quinoline ring requires a sufficiently low pH (excess acid) and anhydrous conditions. If water is present during isolation, the labile aromatic proton may dissociate, reverting the compound to a monohydrochloride salt. This protocol utilizes an anhydrous antisolvent precipitation method to guarantee the formation and isolation of the stoichiometric 2HCl salt.

Reaction Mechanism & Pathway

The following diagram illustrates the stepwise protonation event. Note that the aliphatic amine protonates first (kinetically and thermodynamically favored), followed by the quinoline nitrogen under excess acid conditions.

Figure 1: Stepwise protonation pathway. The transition from Mono- to Dihydrochloride is reversible in aqueous media due to the low pKa of the quinolinium ion.

Materials & Equipment

Reagents Table

| Reagent | Grade | Role | Critical Specification |

| 1-(Quinolin-2-yl)propan-2-amine | >97% | Substrate | Free base oil/solid. |

| HCl in 1,4-Dioxane | 4.0 M | Acid Source | Anhydrous . Preferred over aqueous HCl to prevent hydrolysis. |

| Dichloromethane (DCM) | HPLC/ACS | Solvent | Dissolves free base; poor solvent for salt. |

| Diethyl Ether ( | Anhydrous | Antisolvent | Must be peroxide-free and dry. |

| Methanol (MeOH) | HPLC | Co-solvent | Used only if free base is insoluble in DCM. |

Equipment

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Ice-water bath (

). -

Argon or Nitrogen balloon (inert atmosphere recommended).

-

Vacuum filtration setup (Buchner funnel) or Centrifuge.

-

Vacuum desiccator with

or KOH pellets.

Experimental Protocol (Step-by-Step)

Phase 1: Dissolution

-

Weigh 1.0 equivalent of 1-(Quinolin-2-yl)propan-2-amine free base into a clean, dry round-bottom flask.

-

Add Dichloromethane (DCM) (approx. 10 mL per gram of substrate).

-

Note: If the substrate does not dissolve completely, add a minimum amount of Methanol (MeOH) dropwise until clear.

-

-

Flush the vessel with Argon/Nitrogen and seal.

-

Cool the solution to 0–5°C using an ice bath. Salt formation is exothermic; cooling prevents side reactions and improves initial particle size.

Phase 2: Acidification (Salt Formation)

-

Calculate the required volume of 4.0 M HCl in Dioxane . You need 2.5 equivalents (2.0 eq stoichiometric + 0.5 eq excess to drive the equilibrium).

-

Calculation:

-

-

Add the HCl solution dropwise over 10–15 minutes while stirring vigorously.

-

Observation: A precipitate should form immediately. The solution may turn slightly yellow (characteristic of quinolinium salts).

-

Remove the ice bath and allow the slurry to stir at room temperature for 30 minutes to ensure complete conversion.

Phase 3: Isolation & Purification

-

Add Diethyl Ether (

) (approx. equal volume to the reaction mixture) to the slurry. This acts as an antisolvent to maximize yield. -

Stir for an additional 10 minutes.

-

Filter the solid using a sintered glass Buchner funnel (medium porosity).

-

Alternative: If the particle size is too fine, centrifuge at 3000 rpm for 5 minutes and decant the supernatant.

-

-

Wash the filter cake three times with cold anhydrous Diethyl Ether.

-

Critical:DO NOT wash with water or alcohols , as this may dissolve the salt or remove the second proton.

-

Phase 4: Drying

-

Transfer the solid to a vacuum desiccator.

-

Dry under high vacuum (< 5 mbar) over

or KOH pellets for at least 12 hours.-

Note: Quinoline salts are often hygroscopic. Store in a tightly sealed vial, preferably under inert gas.

-

Process Workflow Diagram

Figure 2: Operational workflow for the anhydrous synthesis of the dihydrochloride salt.

Validation & Characterization

To confirm the formation of the dihydrochloride (vs. monohydrochloride), perform the following analyses:

| Technique | Expected Result for 2HCl Salt |

| Quinoline Ring: Significant downfield shift (>0.5 ppm) of protons at C3/C4 positions compared to free base, indicating a positive charge on the ring Nitrogen.Ammonium: Broad singlets at | |

| Elemental Analysis | Chlorine Content: Theoretical %Cl should match the stoichiometry of 2 Cl atoms per molecule. |

| Solubility | Soluble in water and methanol; insoluble in ether and DCM. |

| Silver Nitrate Test | Dissolve in water, add |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oily Product (Gumming) | Solvent too polar or impure substrate. | Decant solvent.[3] Triturate (grind) the oil with fresh Diethyl Ether or Hexane to induce crystallization. Sonicate the mixture. |

| Low Yield | Salt is soluble in the reaction solvent.[3] | Add more antisolvent (Ether). Cool to -20°C in a freezer overnight. |

| Monohydrochloride formed | Insufficient acid or moisture presence. | Re-dissolve in MeOH, add excess anhydrous HCl, and re-precipitate. Ensure system is anhydrous.[3] |

| Hygroscopicity | Nature of the salt. | Perform all transfers quickly. Store in a desiccator. Do not leave open to air. |

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6] (2002).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5][7] (The definitive guide on salt selection and preparation).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Quinoline. (For pKa and chemical property verification).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

BenchChem. (2025).[3] Technical Support: Isoquinolin-7-amine Dihydrochloride Synthesis. (Analogous procedure for heterocyclic amine salts).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Quinolin-2-yl propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Quinolin-2-yl propan-2-amine and its derivatives are significant scaffolds in medicinal chemistry and drug discovery. The quinoline core is a common motif in a wide range of biologically active compounds, and the introduction of an isopropylamine group at the 2-position can significantly influence the pharmacological properties of the molecule. This guide provides a detailed overview of the key reagents, catalysts, and protocols for the synthesis of this important compound, with a focus on explaining the rationale behind the selection of specific synthetic strategies.

Synthetic Strategies: A Comparative Overview

The synthesis of quinolin-2-yl propan-2-amine can be approached through several key methodologies. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The three primary routes discussed in this guide are:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and highly versatile method for the formation of carbon-nitrogen bonds.

-

Nucleophilic Aromatic Substitution (SNA_r): A classical and often cost-effective approach.

-

Direct C-H Amination of Quinoline N-oxides: An increasingly popular strategy that avoids pre-functionalization of the quinoline ring.

The following table provides a high-level comparison of these methods:

| Synthetic Strategy | Key Reagents & Catalysts | Advantages | Disadvantages |

| Buchwald-Hartwig Amination | 2-Haloquinoline, Isopropylamine, Palladium Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos, BINAP), Base (e.g., Cs₂CO₃, NaO-t-Bu) | High functional group tolerance, generally high yields, mild reaction conditions.[1][2][3] | Cost of palladium catalyst and ligands, sensitivity to air and moisture. |

| Nucleophilic Aromatic Substitution (SNA_r) | 2-Chloroquinoline, Isopropylamine | Simple, often uses readily available and inexpensive reagents.[4][5] | May require harsh reaction conditions (high temperature/pressure), lower functional group tolerance. |

| Direct C-H Amination of Quinoline N-oxides | Quinoline N-oxide, Isopropylamine, Copper or Nickel Catalyst (e.g., Cu(OAc)₂, CuI) | Atom-economical, avoids pre-functionalization of the quinoline ring.[6][7][8][9] | Requires an additional step to prepare the N-oxide, catalyst loading can be high. |

Detailed Protocols and Mechanistic Insights

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope in constructing C-N bonds.[2][3] This reaction utilizes a palladium catalyst in conjunction with a phosphine ligand to couple an amine with an aryl halide.

Reaction Scheme:

Causality of Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pd(OAc)₂ is reduced in situ to Pd(0).

-

Phosphine Ligand: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands like Xantphos or BINAP stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[1][2] The specific ligand can influence reaction rate and yield.

-

Base: A base is required to deprotonate the amine, making it a more potent nucleophile, and to neutralize the hydrogen halide formed during the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaO-t-Bu) or cesium carbonate (Cs₂CO₃) are typically employed.[1][10]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent quenching of the base and deactivation of the catalyst.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloroquinoline (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 2-10 mol%).

-

Reagent Addition: Add the base (e.g., Cs₂CO₃, 1.5-2.0 eq) and the anhydrous solvent (e.g., toluene).

-

Amine Addition: Add isopropylamine (1.2-1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Diagram:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Nucleophilic Aromatic Substitution (SNA_r)

This classical method involves the direct reaction of 2-chloroquinoline with isopropylamine. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position towards nucleophilic attack.

Reaction Scheme:

Causality of Experimental Choices:

-

Substrate: 2-Chloroquinoline is a suitable substrate as the chlorine atom is a good leaving group and the C2 position is activated for nucleophilic attack.

-

Nucleophile: Isopropylamine acts as the nucleophile. An excess of the amine is often used to act as both the nucleophile and the base to neutralize the HCl byproduct.

-

Conditions: The reaction often requires elevated temperatures to overcome the activation energy barrier for the substitution. In some cases, a sealed tube or microwave irradiation can be used to achieve the necessary temperatures and pressures.

Experimental Protocol:

-

Reaction Setup: In a pressure-rated sealed tube, combine 2-chloroquinoline (1.0 eq) and a significant excess of isopropylamine (5-10 eq).

-

Solvent (Optional): A high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used, although neat conditions are also common.

-

Reaction: Seal the tube and heat the mixture to a high temperature (e.g., 150-200 °C) for several hours to days. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

-

Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH) to remove any remaining HCl and unreacted starting material. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Workflow Diagram:

Caption: General workflow for SNA_r synthesis.

Protocol 3: Direct C-H Amination of Quinoline N-oxides

This modern approach offers a more atom-economical synthesis by directly functionalizing a C-H bond at the 2-position of the quinoline ring. The N-oxide group serves as a directing group and an internal oxidant.

Reaction Scheme:

Caption: Conceptual pathway for C-H amination synthesis.

Conclusion

The synthesis of quinolin-2-yl propan-2-amine can be effectively achieved through several robust methods. The Buchwald-Hartwig amination offers high yields and functional group tolerance, making it a preferred choice for complex molecules. Nucleophilic aromatic substitution provides a more classical and often economical route, while direct C-H amination of quinoline N-oxides represents a modern, atom-economical approach. The selection of the optimal synthetic route will depend on the specific requirements of the research, including scale, cost, and available resources.

References

- Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.

- Zhu, C., Yi, M., Wei, D., Chen, X., Wu, Y., & Cui, X. (2014). Copper-Catalyzed Direct Amination of Quinoline N-Oxides via C–H Bond Activation under Mild Conditions. Organic Letters, 16(6), 1574–1577.

- Approaches towards the synthesis of 2‐aminoquinolines. (n.d.).

- Synthesis of Quinoline–Indole Hybrids through Cu(II)-Catalyzed Amination and Annulation between N-Oxides and o-Alkynylanilines. (2024). Organic Letters.

- Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521.

- Oxidative Nickel-Catalyzed ortho-C–H Amination of (Iso)quinolines with Alicyclic Amines Directed by a Sacrificial N-Oxide Group. (2024). Organic Letters.

- Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.

- One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (n.d.). RSC Publishing.

- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI.

- Amination of aromatic olefins with anilines: a new domino synthesis of quinolines. (2000). PubMed.

- Review of 6-Chloroquinolin-2-amine and related compounds in liter

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. (2013). Molecules.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).

- Buchwald–Hartwig amin

- New Catalysts for Reductive Amin

- Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Deriv

- Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). PMC.

- Buchwald-Hartwig Amin

- Reducing by-product formation in 2-Aminoquinoline reactions. (n.d.). Benchchem.

- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008).

- Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. (2010). Beilstein Journals.

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights.

- Application Notes and Protocols for 3-(Benzenesulfonyl)quinolin-2-amine and its Analogs in Medicinal Chemistry. (n.d.). Benchchem.

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str

- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025). ACS Omega.

- Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022).

- Preparation and Properties of Quinoline. (n.d.).

- A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. (n.d.). Benchchem.

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- Synthesis of deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. uop.edu.pk [uop.edu.pk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Note: 1-(Quinolin-2-yl)propan-2-amine as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Structural Rationale

The pursuit of novel therapeutics relies heavily on the utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. 1-(Quinolin-2-yl)propan-2-amine (CAS: 68764-62-5) represents a highly versatile building block that merges the robust pharmacological profile of a quinoline core with the synthetic flexibility and physicochemical benefits of an aliphatic amine side chain.

The quinoline nucleus is a well-documented pharmacophore in medicinal chemistry, historically celebrated for its antimalarial and anticancer properties . By substituting the 2-position of the quinoline ring with a propan-2-amine moiety, this compound effectively mimics the spatial arrangement of amphetamine-like monoamines. This specific geometry is highly advantageous for designing Central Nervous System (CNS) penetrant agents targeting G-Protein Coupled Receptors (GPCRs) or monoamine transporters. Furthermore, in the context of oncology, the quinoline nitrogen serves as an excellent hydrogen-bond acceptor for the hinge region of kinases, while the propan-2-amine chain acts as a solvent-exposed vector for further derivatization .

This application note details the causality behind utilizing this scaffold, outlines self-validating protocols for library synthesis and biological screening, and provides quantitative physicochemical data to guide your lead optimization campaigns.

Physicochemical Profiling for Lead-Oriented Synthesis

Before initiating library synthesis, it is critical to evaluate the physicochemical properties of the starting scaffold. 1-(Quinolin-2-yl)propan-2-amine possesses an optimal profile for Lead-Oriented Synthesis (LOS), ensuring that subsequent derivatization does not push the final molecules outside of Lipinski's Rule of 5 or blood-brain barrier (BBB) permeation limits.

Table 1: Physicochemical Properties and Drug Design Rationale

| Property | Value | Rationale in Drug Design |

| Molecular Formula | C12H14N2 | Small molecular footprint allows for extensive derivatization without exceeding MW limits. |

| Molecular Weight | 186.26 g/mol | Highly efficient for fragment-based or lead-oriented synthesis (Target final MW < 400). |

| cLogP (estimated) | 2.1 | Optimal lipophilicity for CNS penetration and passive membrane permeability. |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Well below the 90 Ų threshold required for efficient blood-brain barrier (BBB) crossing. |

| Hydrogen Bond Donors (HBD) | 1 | Primary amine serves as a single donor, minimizing desolvation penalties upon target binding. |

| Hydrogen Bond Acceptors (HBA) | 2 | Quinoline nitrogen and amine nitrogen provide versatile, directional binding interactions. |

| pKa (Amine) | ~9.5 | Protonated at physiological pH, enabling critical electrostatic interactions with target Asp/Glu residues. |

Application Workflow I: Synthesis of CNS-Active GPCR Modulators

The Causality of Scaffold Selection

When targeting CNS receptors (e.g., 5-HT, Dopamine, or Adrenergic receptors), a basic nitrogen situated 3 to 4 bonds away from an aromatic core is a classic requirement. The propan-2-amine side chain of this scaffold fulfills this requirement perfectly. Furthermore, the

Protocol: High-Throughput Parallel Amide Coupling

This protocol describes a self-validating system for generating a library of amide derivatives. HATU is selected as the coupling reagent due to its high efficiency and ability to minimize epimerization, which is critical if a specific enantiomer of 1-(Quinolin-2-yl)propan-2-amine is utilized.

Materials & Reagents:

-

1-(Quinolin-2-yl)propan-2-amine (0.1 M in anhydrous DMF)

-

Library of diverse carboxylic acids (0.12 M in anhydrous DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

LC-MS grade Acetonitrile and Water (with 0.1% Formic Acid)

Step-by-Step Methodology:

-

Preparation (Internal Control): Plate a positive control well using a known reactive carboxylic acid (e.g., benzoic acid) and a negative control well (omitting the coupling reagent) to validate the reaction efficiency and rule out false positives during LC-MS analysis.

-

Activation: To a 96-well deep-well plate, add 1.0 mL of the carboxylic acid library solution (0.12 mmol, 1.2 eq). Add 1.5 mL of a HATU solution in DMF (0.15 mmol, 1.5 eq), followed by 52

L of DIPEA (0.30 mmol, 3.0 eq). Incubate at room temperature for 15 minutes to allow for the formation of the active ester. -

Coupling: Dispense 1.0 mL of the 1-(Quinolin-2-yl)propan-2-amine solution (0.10 mmol, 1.0 eq) into each well. Seal the plate and agitate at 400 rpm at 25 °C for 4 hours.

-

Reaction Validation: Sample 5

L from the positive control well, dilute in 100 -

Purification: Evaporate the DMF in a centrifugal evaporator. Reconstitute the crude mixtures in DMSO and purify via preparative HPLC (C18 column, gradient of 10-90% Acetonitrile/Water over 15 minutes).

Application Workflow II: Development of Targeted Kinase Inhibitors

The Causality of Assay Design

Quinoline derivatives frequently exhibit potent anticancer activity by acting as ATP-competitive kinase inhibitors . The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region. The propan-2-amine chain naturally extends outward toward the solvent-exposed channel.

Because quinoline-based compounds are inherently fluorescent, they can cause severe interference in standard colorimetric or prompt-fluorescence biological assays. To ensure data trustworthiness, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandatory. TR-FRET introduces a time delay before measurement, allowing the short-lived autofluorescence of the quinoline to decay, thereby isolating the long-lived FRET signal of the biological interaction.

Protocol: TR-FRET Kinase Inhibition Assay

This protocol evaluates the inhibitory potency (IC

Materials & Reagents:

-

Recombinant Kinase Enzyme

-

Biotinylated peptide substrate

-

ATP (prepared at the specific

for the target kinase) -

Europium (Eu)-labeled anti-phospho antibody (Donor)

-

Streptavidin-Allophycocyanin (APC) (Acceptor)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology:

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the quinoline derivatives in 100% DMSO. Transfer 100 nL of these solutions into a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550). Self-Validation: Include wells with DMSO only (Maximum activity control) and a known reference inhibitor (e.g., Erlotinib for EGFR; Minimum activity control).

-

Enzyme-Substrate Addition: Add 5

L of a 2X Enzyme/Substrate mixture in Assay Buffer to all wells. Incubate for 15 minutes at room temperature to allow for compound binding. -

Reaction Initiation: Add 5

L of 2X ATP solution to initiate the kinase reaction. Centrifuge the plate briefly (1000 rpm, 1 min) and incubate for 60 minutes at room temperature. -

Detection Mixture: Stop the reaction by adding 10

L of the Detection Solution (containing EDTA to chelate Mg -

Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (APC) after a 100

s delay. -

Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Normalize the data against the controls and fit to a 4-parameter logistic curve to determine the IC

.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the structural rationale behind the target binding and the high-throughput workflow utilized in these applications.

Fig 1. Structural rationale and mechanism of action for quinoline-based kinase inhibitors.

Fig 2. High-throughput synthesis and screening workflow for quinoline-amine derivatives.

References

-

Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances, 2025, 15, 30576-30604. URL: [Link]

-

Title: Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry Source: Bioorganic Chemistry, 2021, 109, 104639. URL: [Link]

-

Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: Frontiers in Chemistry, 2023, 10, 1074331. URL: [Link]

Using 1-(Quinolin-2-yl)propan-2-amine dihydrochloride as a ligand in synthesis

Application Note: 1-(Quinolin-2-yl)propan-2-amine Dihydrochloride as a Ligand in Synthesis

Abstract

This technical guide details the utilization of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride (CAS: Analogous to 2-alkylaminoquinolines) as a bidentate nitrogen-donor ligand. Unlike the more common 8-aminoquinoline (which forms 5-membered chelate rings), this specific ligand scaffold forms a six-membered chelate ring upon coordination.[1] This geometric difference alters the bite angle and steric environment around the metal center, making it a valuable tool for tuning catalytic activity in transition metal complexes (e.g., Cu, Pd, Zn). This document provides validated protocols for ligand activation (desalting), metal complexation, and structural characterization.

Part 1: Ligand Profile & Mechanistic Rationale

Structural Properties

The ligand features a quinoline ring system linked to a primary amine via a propyl spacer.

-

Donor Atoms: Quinoline Nitrogen (

) and Aliphatic Amine Nitrogen ( -

Chelation Mode: Bidentate (

). -

Chelate Ring Size: 6-membered (Metal-N-C-C-C-N).

-

Chirality: The propan-2-amine moiety contains a stereocenter at the C2 position of the propyl chain. If the starting material is racemic, the resulting complexes will be mixtures of enantiomers unless resolved.

The "Dihydrochloride" Challenge

The reagent is supplied as a dihydrochloride salt (

-

Problem: The protonated nitrogens (

and -

Solution: A strict neutralization protocol is required before or during the complexation step. Failure to neutralize both equivalents of HCl is the most common cause of synthesis failure.

Part 2: Experimental Protocols

Protocol A: Ligand Activation (Preparation of Free Base)

Use this protocol if your metal precursor is sensitive to acid or water (e.g., Pd(OAc)2, Organometallics).

Reagents:

-

1-(Quinolin-2-yl)propan-2-amine dihydrochloride (1.0 mmol, ~260 mg)

-

Sodium Hydroxide (1M aqueous solution) or Saturated

-

Dichloromethane (DCM)

-

Magnesium Sulfate (

, anhydrous)

Workflow:

-

Dissolution: Dissolve the dihydrochloride salt in 10 mL of deionized water. The solution will be acidic (pH ~1-2).

-

Neutralization: Slowly add 1M NaOH (approx. 2.2 - 2.5 equivalents) while stirring until the pH reaches 10-12. The solution may become cloudy as the free base oils out.

-

Extraction: Extract the aqueous layer with DCM (

mL). The organic layer contains the neutral ligand. -

Drying: Dry the combined organic layers over anhydrous

for 15 minutes. Filter off the solid. -

Isolation: Evaporate the DCM under reduced pressure (Rotavap) to yield the ligand as a viscous oil or low-melting solid.

Protocol B: In-Situ Complexation (General M(II) Synthesis)

Use this protocol for robust metal salts (e.g.,

Reagents:

-

Ligand Salt (1.0 eq)

-

Metal(II) Chloride hydrate (1.0 eq)

-

Triethylamine (

) (2.2 eq) -

Solvent: Ethanol (Abs.) or Methanol

Step-by-Step Procedure:

-

Ligand Slurry: Suspend the ligand dihydrochloride (1 mmol) in 10 mL Ethanol.

-

Base Addition: Add

(2.2 mmol) dropwise. The suspension should clear as the salt dissolves and -

Metal Addition: Add the Metal(II) salt (1 mmol) dissolved in 5 mL Ethanol dropwise to the ligand solution.

-

Reaction: Reflux the mixture for 2–4 hours.

-

Observation: A distinct color change should occur (e.g., Cu(II) usually turns from pale blue to deep green/blue-violet; Ni(II) to purple/orange).

-

-

Workup:

-

If a precipitate forms: Filter while cool, wash with cold ethanol and ether.

-

If no precipitate: Concentrate to ~20% volume and induce crystallization with Diethyl Ether or Hexane.

-

Part 3: Visualization of Workflows

Figure 1: Ligand Activation and Coordination Pathway

Caption: Logical flow for converting the inactive dihydrochloride salt into the active free-base ligand for metal coordination.